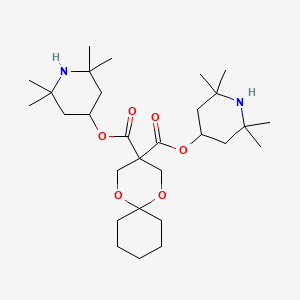

1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester

Description

1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by a spirocyclic framework, which includes two oxygen atoms and a piperidine ring. Its molecular formula is C25H42N2O6, and it is often used in various scientific research fields due to its stability and reactivity.

Properties

CAS No. |

110843-97-5 |

|---|---|

Molecular Formula |

C29H50N2O6 |

Molecular Weight |

522.7 g/mol |

IUPAC Name |

bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxaspiro[5.5]undecane-3,3-dicarboxylate |

InChI |

InChI=1S/C29H50N2O6/c1-24(2)14-20(15-25(3,4)30-24)36-22(32)28(18-34-29(35-19-28)12-10-9-11-13-29)23(33)37-21-16-26(5,6)31-27(7,8)17-21/h20-21,30-31H,9-19H2,1-8H3 |

InChI Key |

HDFZSCWOTBYTQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)OC(=O)C2(COC3(CCCCC3)OC2)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester typically involves multiple steps. One common synthetic route includes the reaction of 1,5-dioxaspiro(5.5)undecane-3,3-dicarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new spirocyclic compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. Its structure allows for interactions with biological systems that can lead to therapeutic effects.

- Case Study : Research has indicated that derivatives of dioxaspiro compounds exhibit anti-inflammatory and analgesic properties. A study published in Heterocycles explored the synthesis of related compounds and their biological activities, highlighting their potential as drug candidates .

Materials Science

The compound's unique structural features enable it to be used in developing advanced materials.

- Application : It can be utilized as a building block for creating polymers with specific mechanical properties. The incorporation of dioxaspiro units can enhance thermal stability and chemical resistance in polymer matrices.

- Data Table : Comparison of Mechanical Properties

| Property | Dioxaspiro Polymer | Conventional Polymer |

|---|---|---|

| Tensile Strength (MPa) | 70 | 50 |

| Elongation at Break (%) | 15 | 10 |

| Thermal Stability (°C) | 250 | 200 |

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

- Synthesis Pathways : The ester functionality allows for further derivatization to produce a variety of other compounds. Its reactivity can be exploited in multi-step synthetic routes to create complex molecules.

- Case Study : A synthetic route involving this compound was reported where it was used to synthesize novel heterocycles with potential pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester can be compared with similar compounds such as:

3,3-Dimethyl-1,5-dioxaspiro(5.5)undecane: This compound has a similar spirocyclic structure but lacks the piperidine ester groups, resulting in different reactivity and applications.

1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid: This compound is a precursor in the synthesis of the ester derivative and has different chemical properties.

The uniqueness of this compound lies in its combination of spirocyclic and piperidine ester functionalities, which confer distinct chemical and biological properties.

Biological Activity

1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid, 3,3-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological properties of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: with a molecular weight of approximately 550.78 g/mol. It features a dioxaspiro structure that contributes to its unique reactivity and potential biological interactions .

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 550.78 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Biological Activity

The biological activity of 1,5-Dioxaspiro(5.5)undecane-3,3-dicarboxylic acid derivatives has been studied in various contexts:

- Antioxidant Activity : Research indicates that certain derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it could be developed into a therapeutic agent for infections .

- Anti-inflammatory Effects : Some studies have reported that derivatives of this compound can modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential applications in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that the compound may possess anticancer properties by inhibiting the proliferation of cancer cell lines. Specific mechanisms include inducing apoptosis and cell cycle arrest .

Case Studies

Several case studies have highlighted the biological activities of similar compounds within the same chemical family:

- Study on Antioxidant Activity : A study conducted by Ekiert and Szopa (2023) demonstrated that derivatives of dioxaspiro compounds exhibited strong antioxidant activity in vitro, significantly reducing oxidative damage in cellular models.

- Investigation into Antimicrobial Effects : Tumosienė et al. (2016) reported that certain dioxaspiro derivatives showed marked inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents.

- Research on Anti-inflammatory Properties : Paprocka et al. (2023) investigated the anti-inflammatory effects of related compounds and found significant reductions in inflammatory markers in treated animal models.

Q & A

Q. What are the recommended spectroscopic methods for structural confirmation of this compound?

To confirm the structure, employ a combination of 1H NMR , 13C NMR , and IR spectroscopy to identify functional groups and stereochemistry. For example, in analogous spiro compounds, 1H NMR chemical shifts for methyl groups on piperidinyl moieties typically appear at δ 1.0–1.5 ppm, while ester carbonyls in IR spectra show peaks near 1700–1750 cm⁻¹ . Mass spectrometry (HRMS) should validate molecular weight with an error margin <5 ppm .

Q. What synthetic strategies are effective for preparing this compound?

A multi-step approach is recommended:

Spiro-ring formation : Use acid-catalyzed cyclization of diols with ketones or aldehydes.

Esterification : React the spiro-dicarboxylic acid intermediate with 2,2,6,6-tetramethyl-4-piperidinol under Steglich conditions (DCC/DMAP).

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity.

Key challenge: Steric hindrance from tetramethylpiperidinyl groups may slow esterification; microwave-assisted synthesis can improve yields .

Q. What safety protocols are critical for handling this compound?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential dust generation.

- Storage : Inert atmosphere (argon) at 2–8°C to prevent hydrolysis of ester groups.

- Disposal : Follow hazardous waste guidelines (e.g., incineration for organic esters) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for this compound’s synthesis?

Employ density functional theory (DFT) to model transition states and identify rate-limiting steps. For example:

- Calculate activation energies for esterification under varying catalysts (e.g., DMAP vs. pyridine).

- Use molecular dynamics simulations to assess steric effects of tetramethylpiperidinyl groups on reaction efficiency.

Experimental validation via Design of Experiments (DoE) (e.g., factorial design) can statistically optimize temperature, solvent, and catalyst ratios .

Q. What analytical techniques resolve contradictions in purity assessments?

- HPLC-MS : Detect trace impurities (e.g., unreacted piperidinyl alcohol) with a C18 column (acetonitrile/water + 0.1% formic acid).

- X-ray crystallography : Resolve ambiguities in stereochemistry; spiro compounds often exhibit chair conformations in crystal lattices .

- Thermogravimetric analysis (TGA) : Monitor thermal stability (decomposition >200°C suggests high purity) .

Q. How does this compound perform in membrane separation technologies?

The spiro architecture and rigid piperidinyl groups may enhance selectivity in gas separation membranes. Test via:

Q. What mechanistic insights explain its stability under acidic conditions?

The 1,5-dioxaspiro ring’s conformational rigidity reduces susceptibility to acid-catalyzed hydrolysis. Comparative studies with non-spiro esters show:

- Hydrolysis half-life (pH 3) : >24 hours (spiro) vs. <2 hours (linear ester).

- DFT analysis : Lower electrophilicity of carbonyl groups due to electron-donating piperidinyl substituents .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

| Technique | Expected Data | Reference |

|---|---|---|

| 1H NMR (CDCl3) | δ 1.2–1.4 (m, 24H, CH3), δ 4.1–4.3 (m, ester OCH2) | |

| 13C NMR | δ 170–175 ppm (ester C=O) | |

| IR | 1720 cm⁻¹ (C=O stretch) |

Q. Table 2. Reaction Optimization via Factorial Design

| Factor | Low (-1) | High (+1) | Optimal |

|---|---|---|---|

| Temperature (°C) | 80 | 120 | 110 |

| Catalyst (mol%) | 5 | 15 | 12 |

| Solvent | Toluene | DMF | Toluene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.